molecular formula C24H23N3O5S B1665320 N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 393834-37-2

N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B1665320
M. Wt: 465.5 g/mol
InChI Key: JLXWVIUZQVTKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATV399 is an inhibitor of iNOS dimerization which protects against Cytokine-Induced rat β-cell dysfunction, thereby inhibiting cleaved caspase-9 activation and subsequent β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose.

Scientific Research Applications

  • Cancer Research : This compound has shown potential in cancer research. For instance, it has been utilized in the synthesis and evaluation of anticancer agents, demonstrating significant cytotoxic activity against various cancer cell lines, including A549, HeLa, and MCF‐7. It induces apoptosis and arrests the cell cycle at the G1 phase, highlighting its potential as an anticancer agent (Ravichandiran et al., 2019).

  • Antimalarial and Antiviral Research : Research has indicated that derivatives of this compound show promise in antimalarial and antiviral applications. Theoretical investigations and molecular docking studies have been conducted to explore its efficacy against malaria and COVID-19, demonstrating its potential in treating infectious diseases (Fahim & Ismael, 2021).

  • Antimicrobial Studies : Several studies have synthesized new derivatives of this compound for antimicrobial applications. These derivatives have been shown to possess considerable antibacterial activity, highlighting their potential in addressing microbial infections (Patel & Agravat, 2009).

  • Neurological Disorder Treatments : The compound and its derivatives have been explored for potential use in treating neurological disorders. For example, studies have synthesized novel ureas with this compound showing potential as antipsychotic agents, indicating its utility in mental health treatments (Norman et al., 1996).

properties

IUPAC Name

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c28-24(17-6-11-22-23(14-17)32-16-31-22)26-19-7-9-20(10-8-19)33(29,30)27-13-2-1-5-21(27)18-4-3-12-25-15-18/h3-4,6-12,14-15,21H,1-2,5,13,16H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXWVIUZQVTKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

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